molecular formula C11H14FNO2 B13047218 3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl

3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl

Cat. No.: B13047218
M. Wt: 211.23 g/mol
InChI Key: MZCPNCODRHJANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a methyl group, and a fluorine atom attached to a benzoic acid moiety, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: Introduction of the 1-amino-2-methylpropyl group through an alkylation reaction.

    Fluorination: Introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale alkylation and fluorination processes. The final product is often purified using crystallization or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the benzoic acid moiety.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of de-fluorinated or modified benzoic acid derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with different functional groups.

Scientific Research Applications

3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Amino-2-methylpropyl)benzoic acid hydrochloride
  • 4-Fluorobenzoic acid
  • 1-Amino-2-methylpropylphosphonic acid

Uniqueness

3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride is unique due to the combination of its structural features, including the amino group, methyl group, and fluorine atom. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

3-(1-amino-2-methylpropyl)-4-fluorobenzoic acid

InChI

InChI=1S/C11H14FNO2/c1-6(2)10(13)8-5-7(11(14)15)3-4-9(8)12/h3-6,10H,13H2,1-2H3,(H,14,15)

InChI Key

MZCPNCODRHJANN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)C(=O)O)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.